molecular formula C19H30O4 B585106 [(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate CAS No. 2649-68-5

[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate

Cat. No. B585106
CAS RN: 2649-68-5
M. Wt: 322.445
InChI Key: ILEDHMVFQOCEJU-CTRAYCPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate” is a chemical substance with the molecular formula C19H30O4 and a molecular weight of 322.4451. It is not intended for human or veterinary use and is available for research purposes1.



Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of this compound. It’s possible that the synthesis process is proprietary or not widely published.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C19H30O4. However, the specific arrangement of these atoms in space, the so-called stereochemistry, is not provided in the search results. For a complete molecular structure analysis, a detailed study using techniques such as X-ray crystallography or NMR spectroscopy would be required.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find any specific information about the chemical reactions involving this compound. This could be due to the novelty of the compound or the specificity of its use in research.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and reactivity. However, I couldn’t find specific information on the physical and chemical properties of this compound.


Scientific Research Applications

Synthesis and Characterization

Complex tricyclic and related structures have been a focal point in synthetic organic chemistry, offering pathways to synthesize various bioactive compounds and materials. For instance, research on the synthesis of α-Tocopherol acetate from simpler organic compounds like linalool shows the intricate steps involved in creating complex molecules with multiple chiral centers (Gembus, Sala-Jung, & Uguen, 2009). This research could be relevant for understanding the synthetic strategies that might be applied to the compound of interest.

Biotransformation and Metabolic Studies

Studies on biotransformation and metabolic pathways of complex organic molecules, such as sesquiterpene derivatives, offer insights into how these compounds can be modified or degraded by biological systems. Research in this area could shed light on potential applications of the compound or related structures in medicinal chemistry and drug design.

Application in Material Science

The application of cellulose acetate in producing symmetric and asymmetric membranes, as discussed in research on the controlled release of pharmaceuticals, illustrates the use of complex organic molecules in material science (Filho et al., 2011). While not directly related, this highlights the potential for complex acetate derivatives to be applied in novel material contexts.

Safety And Hazards

As this compound is intended for research use only, it’s important to handle it with care. However, specific safety and hazard information was not available in the search results.


Future Directions

The future directions for research on this compound could be vast and varied, depending on the field of study it is being used in. Unfortunately, without specific information on its current applications, it’s difficult to predict future directions.


Please note that this analysis is based on the limited information available from the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O4/c1-12(20)22-15-7-9-19-11-18(15,5)8-6-14(19)17(3,4)10-16(19)23-13(2)21/h14-16H,6-11H2,1-5H3/t14-,15+,16-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEDHMVFQOCEJU-CTRAYCPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC23CC1(CCC2C(CC3OC(=O)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@]23C[C@]1(CC[C@H]2C(C[C@@H]3OC(=O)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801345714
Record name Clovanediol diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91884676

CAS RN

2649-68-5
Record name Clovanediol diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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